

2-Methyl-2-hexene structural formula and isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-2-hexene

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An In-depth Technical Guide to **2-Methyl-2-hexene**: Structural Formula, Isomerism, and Physicochemical Properties

Abstract

This technical guide provides a comprehensive overview of **2-methyl-2-hexene** (C₇H₁₄), a branched alkene of significant interest in organic synthesis. The document details its structural formula, explores the extensive isomerism of the C₇H₁₄ molecular formula, presents key physicochemical data in a structured format, and outlines common experimental protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Introduction

Branched alkenes, such as **2-methyl-2-hexene**, are pivotal intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and specialty polymers.^[1] Their unique reactivity, influenced by the steric and electronic effects of their substituents, makes them valuable building blocks in modern organic chemistry.^[1] The molecular formula C₇H₁₄ encompasses a large number of constitutional and stereoisomers, presenting a rich landscape for the study of isomerism.^{[1][2]} This guide focuses on **2-methyl-2-hexene**, providing detailed information on its structure and properties.

Structural Formula and Identification

2-Methyl-2-hexene is an acyclic alkene with a seven-carbon skeleton. The IUPAC name, 2-methylhex-2-ene, indicates a six-carbon (hex) main chain with a double bond starting at the second carbon (-2-ene) and a methyl group also attached to the second carbon (2-methyl-).

- Molecular Formula: C₇H₁₄[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Molecular Weight: 98.19 g/mol [\[1\]](#)[\[3\]](#)
- IUPAC Name: 2-methylhex-2-ene[\[3\]](#)
- CAS Number: 2738-19-4[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- SMILES: CCCC=C(C)C[\[3\]](#)
- InChI Key: BWEKDYGHDCHWEN-UHFFFAOYSA-N[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

The structure of **2-methyl-2-hexene** is characterized by a trisubstituted double bond. Due to the presence of two identical methyl groups on one of the double-bonded carbons, **2-methyl-2-hexene** does not exhibit geometric (cis-trans or E/Z) isomerism.

Figure 1: Structural Formula of **2-Methyl-2-hexene**

Isomerism in C₇H₁₄

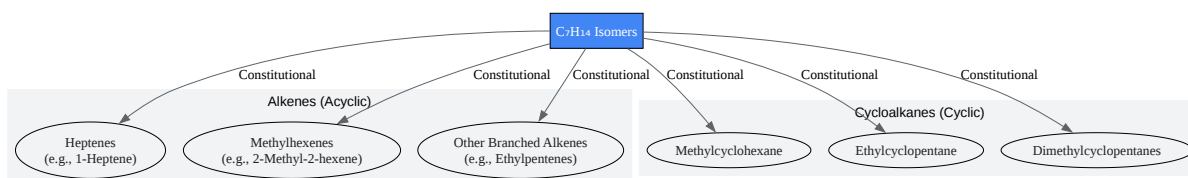
The molecular formula C₇H₁₄ represents a wide variety of isomers, which can be broadly classified into constitutional isomers and stereoisomers.[\[1\]](#)

Constitutional Isomers

Constitutional (or structural) isomers have the same molecular formula but differ in the connectivity of their atoms. The isomers of C₇H₁₄ include other alkenes (heptenes, other methylhexenes, etc.) and various cycloalkanes.[\[1\]](#)[\[2\]](#)

- Heptenes: Isomers where the double bond is located in a seven-carbon chain (e.g., 1-heptene, 2-heptene, 3-heptene).
- Methylhexenes: Positional isomers where the methyl group and the double bond are at different locations on a six-carbon chain (e.g., 3-methyl-1-hexene, 4-methyl-2-hexene).

- Ethylpentenes & Dimethylpentenes: Isomers with more highly branched carbon chains.
- Cycloalkanes: Saturated cyclic structures (e.g., methylcyclohexane, ethylcyclopentane, 1,2-dimethylcyclopentane).



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Figure 2: Major Classes of Constitutional Isomers of C_7H_{14}

Stereoisomers

Stereoisomers have the same atomic connectivity but differ in the spatial arrangement of atoms.

- Geometric (E/Z) Isomerism: This occurs in alkenes where each carbon of the double bond is attached to two different groups. For example, 3-hexene can exist as cis (Z) and trans (E) isomers. As previously noted, **2-methyl-2-hexene** cannot exhibit E/Z isomerism.
- Optical (R/S) Isomerism: This occurs in molecules containing a chiral center (a carbon atom bonded to four different groups). Several isomers of C_7H_{14} , such as 3-methyl-1-hexene, are chiral and exist as a pair of enantiomers.

Physicochemical Properties

This section summarizes key quantitative data for **2-methyl-2-hexene** and a selection of its isomers.

Property	2-Methyl-2-hexene	1-Heptene	trans-2-Heptene	Methylcyclohexane
CAS Number	2738-19-4[4]	592-76-7	14686-13-6	108-87-2
Molecular Weight (g/mol)	98.19[3]	98.19	98.19	98.19
Boiling Point (°C)	94.85 ± 1[4][6]	93.6	98.3	101
Melting Point (°C)	-130.38[4][6]	-119	-110.3	-126.6
Density (g/cm ³ at 20°C)	0.708	0.697	0.703	0.769
Refractive Index (at 20°C)	1.411	1.399	1.408	1.423

Note: Data compiled from various chemical databases. Values can vary slightly depending on the source and measurement conditions.

Experimental Protocols

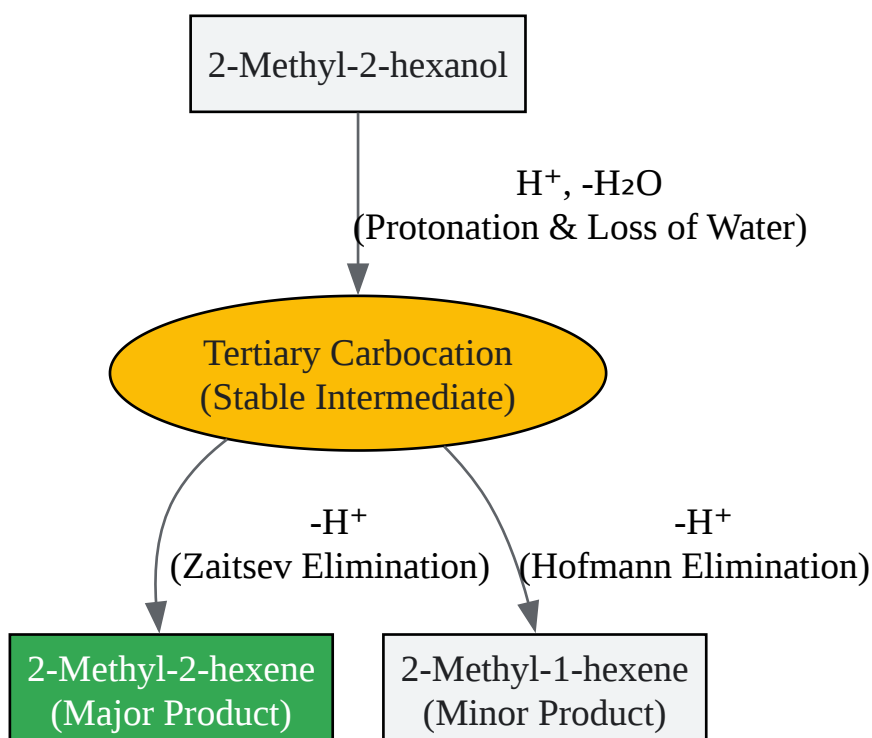
Synthesis of 2-Methyl-2-hexene

A primary and efficient method for the synthesis of **2-methyl-2-hexene** is the acid-catalyzed dehydration of 2-methyl-2-hexanol.[1] This reaction proceeds via an E1 elimination mechanism and favors the formation of the more substituted (and thus more stable) alkene, in accordance with Zaitsev's rule.

Protocol: Dehydration of 2-Methyl-2-hexanol

- **Apparatus Setup:** Assemble a simple distillation apparatus. Place 2-methyl-2-hexanol in the distilling flask with a boiling chip.
- **Acid Catalyst:** Cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to the alcohol. An approximate 1:4 molar ratio of acid to alcohol is typical.

- Heating: Gently heat the reaction mixture. The lower-boiling alkene product will distill as it is formed, shifting the equilibrium toward the product side.
- Collection: Collect the distillate, which will consist of **2-methyl-2-hexene** and water, in a receiving flask cooled in an ice bath.
- Workup:
 - Transfer the distillate to a separatory funnel.
 - Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (saturated NaCl solution).
 - Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous MgSO_4 or Na_2SO_4).
- Purification: Decant or filter the dried liquid. The final product can be further purified by fractional distillation to remove any unreacted alcohol or isomeric byproducts.



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Figure 3: Reaction Pathway for Dehydration of 2-Methyl-2-hexanol

Analytical Characterization

The identity and purity of synthesized **2-methyl-2-hexene** are confirmed using standard spectroscopic techniques.

- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for C=C stretching (around 1670-1680 cm^{-1}) and vinylic C-H stretching (around 3000-3100 cm^{-1}).^[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum will show distinct signals for the different types of protons in the molecule. The vinylic proton will appear as a triplet in the alkene region (around 5.0-5.5 ppm).
 - ^{13}C NMR: The spectrum will display seven distinct signals, with the two carbons of the double bond appearing in the downfield region (typically 120-140 ppm).^[3]
- Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M^+) at $m/z = 98$. The fragmentation pattern will exhibit characteristic losses of alkyl radicals, with a prominent peak often corresponding to the formation of a stable allylic carbocation.^{[4][5]}

Conclusion

2-Methyl-2-hexene is a structurally important branched alkene with a rich isomeric landscape. Its synthesis, primarily through the dehydration of the corresponding tertiary alcohol, is a classic example of regioselectivity in elimination reactions. A thorough understanding of its structure, properties, and the characteristics of its isomers is essential for its effective application in research and industrial organic synthesis. The analytical protocols detailed herein provide a robust framework for its characterization and quality control.

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- To cite this document: BenchChem. [2-Methyl-2-hexene structural formula and isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165381#2-methyl-2-hexene-structural-formula-and-isomers]

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